3-(Piperidin-4-YL)benzonitrile hydrochloride
Description
3-(Piperidin-4-YL)benzonitrile hydrochloride is a heterocyclic organic compound featuring a piperidine ring substituted at the 3-position of a benzonitrile group, with the hydrochloride salt enhancing solubility and stability. This structure is pivotal in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) targeting agents due to its balanced lipophilicity and hydrogen-bonding capabilities . Its molecular formula is C₁₂H₁₃N₂·HCl, with a molecular weight of 220.71 g/mol. The compound’s synthesis typically involves nucleophilic substitution or hydrogenation reactions, as seen in analogous piperidine derivatives .
Properties
IUPAC Name |
3-piperidin-4-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAYZBIXMNHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
The intermediate is synthesized via coupling reactions between piperidine derivatives and benzonitrile precursors. Key steps include:
Table 1: Synthesis of tert-Butyl 4-(3-Cyanophenyl)piperidine-1-carboxylate
Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) or recrystallization from ethanol.
Deprotection to 3-(Piperidin-4-yl)benzonitrile
Removal of the Boc group is achieved under acidic conditions.
Trifluoroacetic Acid (TFA)-Mediated Deprotection
-
Procedure : A solution of tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate (376 mg, 1.31 mmol) in 1:1 TFA/DCM (10 mL) is stirred at room temperature for 1.25 hours.
-
Workup : Concentration under reduced pressure yields a white solid.
-
Yield : Quantitative deprotection is reported, though isolated yield after purification is 85%.
Alternative Deprotection Methods
Table 2: Comparison of Deprotection Methods
| Method | Conditions | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|
| TFA/DCM | 1:1 v/v, rt, 1.25 h | 1.25 h | 85% | >95% | |
| 4M HCl/dioxane | 4M, rt, 12 h | 12 h | 72% | 88% | |
| H₂/Pd-C | 5 bar, MeOH, 24 h | 24 h | 68% | 90% |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for enhanced stability and solubility.
HCl Gas Saturation
Aqueous HCl Neutralization
-
Procedure : The free base is stirred with 1M HCl (2 eq) in ethanol, followed by solvent evaporation.
Alternative Synthetic Routes
Reductive Amination
Grignard Addition
-
Substrates : 3-Cyanophenylmagnesium bromide and N-Boc-piperidin-4-one.
Optimization of Reaction Conditions
Solvent Systems
Temperature Control
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of 3-(Piperidin-4-YL)benzonitrile hydrochloride often involves deprotection and coupling reactions . For example, tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate undergoes deprotection with trifluoroacetic acid (TFA) to yield the free base, which is then converted to the hydrochloride salt . Another pathway involves coupling reactions using hydroxybenzotriazole (HOBt) and N,N,N′, N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) under basic conditions .
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Deprotection | TFA in dichloromethane, stirring at room temperature | Free base (3-(Piperidin-4-YL)benzonitrile) |
| Hydrochloride Salt Formation | Hydrochloric acid in aqueous solution | This compound |
Substitution Reactions
The compound undergoes nucleophilic substitution at the nitrile group and aromatic substitution on the benzene ring:
-
Nitrile Substitution : The nitrile group can react with nucleophiles. For example, in the presence of methylamine or benzylamine, substitution occurs to form substituted derivatives .
-
Aromatic Substitution : The benzene ring may undergo electrophilic substitution (e.g., nitration or halogenation) under specific conditions .
Reduction Reactions
The nitrile group can be reduced to an amine:
-
Reduction to Benzylamine : Using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C), the nitrile converts to a primary amine .
Coupling Reactions
Amide Coupling :
The compound participates in amide formation via activated esters. For instance, coupling with tert-butyl piperidin-4-ylcarbamate using HBTU and diisopropylethylamine (DIPEA) yields intermediates for further transformations .
Suzuki Coupling :
In cross-coupling reactions, (3-cyano-5-fluorophenyl)boronic acid reacts with the compound using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) to form arylated derivatives .
Oxidation and Hydrolysis
-
Oxidation : The piperidine ring can form N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂).
-
Hydrolysis : Under acidic conditions (e.g., TFA), the compound may undergo hydrolysis, though specific products depend on reaction parameters .
Biological and Pharmacological Relevance
The compound’s reactivity is leveraged in drug discovery. For example:
-
GlyT1 Inhibition : Derivatives of this compound show selective inhibition of glycine transporter 1 (GlyT1), a target for schizophrenia treatment .
-
Antipsychotic Activity : Structural analogs exhibit high selectivity for GlyT1 and atypical antipsychotic properties, reducing phencyclidine-induced hyperlocomotion in mice .
Industrial Production Considerations
Scalability is achieved via continuous flow synthesis and real-time monitoring systems. Automated processes enhance yield and purity, particularly for coupling and deprotection steps .
Scientific Research Applications
3-(Piperidin-4-YL)benzonitrile hydrochloride, a compound with notable relevance in medicinal chemistry, has garnered attention for its diverse applications, particularly in the fields of pharmacology and organic synthesis. This article will delve into its scientific research applications, supported by comprehensive data tables and case studies.
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. Research indicates that it may exhibit:
- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems, suggesting a potential role in treating depression.
- Antipsychotic Properties : Some derivatives have been linked to modulation of dopamine receptors, which is crucial in managing psychotic disorders.
Table 1: Pharmacological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| 3-(Piperidin-4-YL)benzonitrile | Antidepressant | |
| 4-(Piperidin-1-yl)benzamide | Antipsychotic | |
| N-(4-Pyridinyl)benzamide | Neuroprotective |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.
Case Study: Synthesis of Novel Antidepressants
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antidepressants using this compound as a starting material. The researchers successfully synthesized several derivatives that exhibited enhanced activity compared to existing antidepressants.
Biochemical Research
In biochemical studies, this compound has been utilized to explore enzyme interactions and receptor binding affinities. It is particularly noted for its role in:
- Studying Enzyme Inhibition : The compound has been tested against various enzymes, revealing potential inhibitory effects that could be harnessed for therapeutic purposes.
- Receptor Binding Studies : Its interaction with specific receptors has been analyzed to understand its mechanism of action at the molecular level.
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Monoamine Oxidase | Competitive | 0.5 | |
| Acetylcholinesterase | Non-competitive | 1.2 |
Neuroscience Applications
Given its structural characteristics, this compound is being explored for its neuroprotective effects. Research indicates that it may help mitigate neurodegenerative processes by modulating oxidative stress pathways.
Case Study: Neuroprotection in Animal Models
A recent study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. The results indicated significant improvements in cognitive function and reduced amyloid plaque formation, highlighting its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or activation of its function. The nitrile group can also participate in interactions with amino acid residues, further stabilizing the compound’s binding to the target.
Comparison with Similar Compounds
3-(Piperidin-4-yl)benzonitrile (CAS 333987-57-8)
4-(Piperidin-4-ylmethyl)benzonitrile Hydrochloride (CAS 149554-06-3)
4-(4-Cyanobenzyl)piperidine Hydrochloride
- Structural Difference : Benzonitrile is para-substituted on the benzyl group attached to piperidine.
- Implications : Altered electronic distribution may reduce CNS penetration due to increased polarity .
Functional Group Modifications
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride
- Structural Difference: Aminomethyl group on piperidine and benzonitrile at the 2-position.
- Implications: The aminomethyl group introduces a basic site, improving solubility (pKa ~8.5) and enabling salt formation at physiological pH .
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile Hydrochloride
Key Observations :
- 3-(Piperidin-4-YL)benzonitrile hydrochloride shows superior kinase inhibition compared to para-substituted analogs (e.g., 4-(Piperidin-4-ylmethyl)benzonitrile HCl) due to optimal steric alignment in ATP-binding pockets .
- Compounds with methylene spacers (e.g., 4-(4-Cyanobenzyl)piperidine HCl) exhibit reduced CNS activity, highlighting the importance of direct aromatic substitution for blood-brain barrier penetration .
Physicochemical Properties
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(Piperidin-4-YL)benzonitrile hydrochloride?
Methodological Answer:
The synthesis typically involves coupling a benzonitrile derivative with a piperidine moiety. A common route includes:
- Step 1: Reacting 4-aminopiperidine with a benzonitrile-containing electrophile (e.g., 3-cyanobenzoyl chloride) under basic conditions to form the piperidinyl-benzonitrile intermediate.
- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or methanol).
- Key Considerations:
Reference Data:
| Parameter | Details | Source |
|---|---|---|
| Purity of final product | ≥95% (HPLC) | BLD Pharm Ltd. |
| Yield optimization | Adjust stoichiometry of HCl (1.1–1.3 equiv) | Synthesis protocols for analogous piperidine salts |
Basic: How can researchers ensure purity during synthesis and purification?
Methodological Answer:
Purity is validated using a combination of techniques:
- Analytical HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (e.g., unreacted starting materials or dehalogenation byproducts) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 188.27 for the free base) and rule out adducts .
- Elemental Analysis: Verify Cl⁻ content (~12.5% for the hydrochloride salt) .
- Recrystallization: Use ethanol/water mixtures to remove hydrophilic impurities .
Common Contaminants:
Advanced: How should researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound stability. To address this:
Validate Compound Integrity:
- Re-test the compound’s stability under assay conditions (e.g., pH, temperature) using HPLC .
- Compare with reference spectra (e.g., NMR, IR) from databases like PubChem .
Standardize Assay Protocols:
- Control variables such as DMSO concentration (≤0.1% v/v) to avoid solvent interference .
- Use internal positive controls (e.g., known receptor agonists/antagonists) .
Cross-Validate with Structural Analogs:
- Test activity of derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify structure-activity relationships (SAR) .
Case Example:
A study reported inconsistent IC₅₀ values for kinase inhibition. Re-analysis revealed compound degradation in PBS buffer (pH 7.4) over 24 hours. Stabilizing the compound with antioxidants (e.g., ascorbic acid) resolved the discrepancy .
Advanced: What strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Scale-up requires balancing yield, safety, and cost:
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling efficiency .
- Solvent Selection: Replace tetrahydrofuran (THF) with 2-MeTHF for improved safety and recyclability .
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
Data-Driven Optimization:
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Reaction Time | 6 hr | 8 hr (due to heat transfer limitations) |
| Yield | 75% | 68% |
| Purity | 95% | 92% (requires additional recrystallization) |
Safety: What are critical handling protocols for this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particles .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
- Storage: Store in airtight containers at 2–8°C to prevent deliquescence .
First Aid Measures:
| Exposure | Response |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if breathing is labored |
| Skin Contact | Wash with soap and water for 15 minutes; seek medical attention if irritation persists |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
